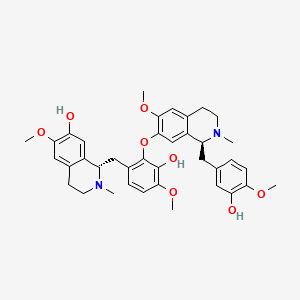
N-Succinimidyl 3-(Diphenylphosphino)propionate
Descripción general
Descripción
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a chemical compound with the molecular formula C19H18NO4P . It is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions .
Molecular Structure Analysis
The molecular weight of “N-Succinimidyl 3-(Diphenylphosphino)propionate” is 355.33 g/mol . The compound consists of a succinimidyl group attached to a 3-(Diphenylphosphino)propionate group .
Chemical Reactions Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions . The specific reaction mechanism and conditions may vary depending on the specific azide being converted.
Physical And Chemical Properties Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to air, moisture, and heat .
Aplicaciones Científicas De Investigación
-
Conversion of Azides into Diazo Compounds
- Application Summary : This compound is used as a reagent for the conversion of azides into the corresponding diazo compounds .
- Method of Application : The exact experimental procedures would depend on the specific azide being converted, but generally, the reaction would be carried out under mild conditions .
- Results : The outcome of this application is the successful conversion of azides into diazo compounds .
-
Bioconjugation and Drug Delivery Studies
- Application Summary : The compound’s properties enable efficient modification of biomolecules, making it invaluable for bioconjugation and drug delivery studies .
- Method of Application : The compound would typically be reacted with specific biomolecules under controlled conditions .
- Results : The results would be the successful modification of biomolecules for use in bioconjugation and drug delivery .
-
Synthesis of Diazo Compounds
- Application Summary : This compound is used as a reagent for the synthesis of diazo compounds .
- Method of Application : The exact experimental procedures would depend on the specific diazo compound being synthesized, but generally, the reaction would be carried out under mild conditions .
- Results : The outcome of this application is the successful synthesis of diazo compounds .
-
Modification of Biomolecules
- Application Summary : The compound’s properties enable efficient modification of biomolecules, making it invaluable for bioconjugation and drug delivery studies .
- Method of Application : The compound would typically be reacted with specific biomolecules under controlled conditions .
- Results : The results would be the successful modification of biomolecules for use in bioconjugation and drug delivery .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 | |
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(Diphenylphosphino)propionate | |
CAS RN |
170278-50-9 | |
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



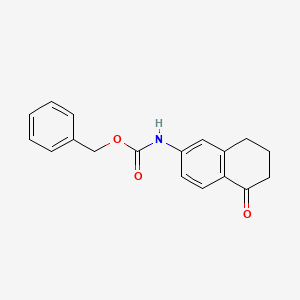
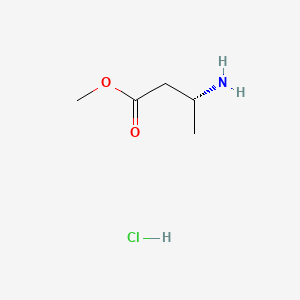
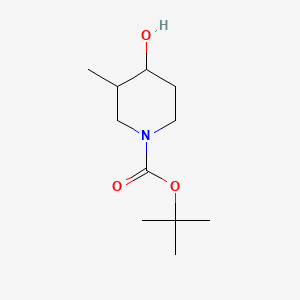
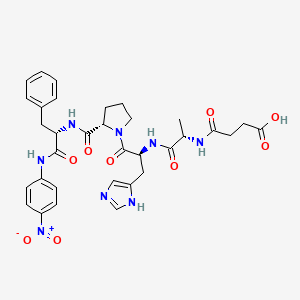
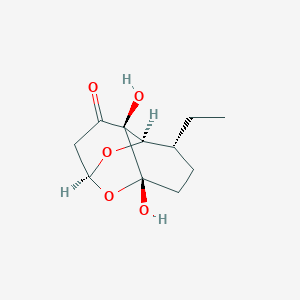
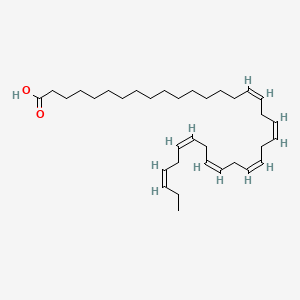
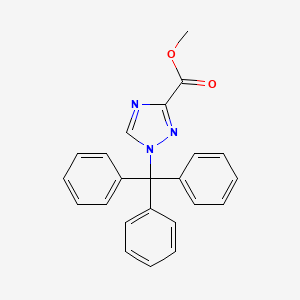
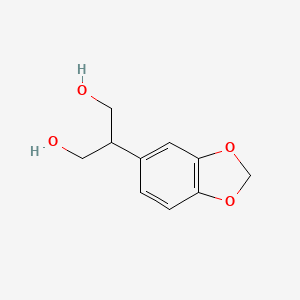
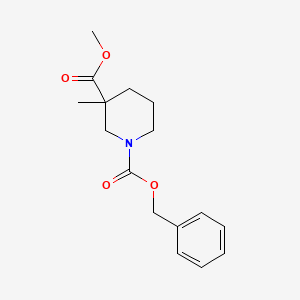
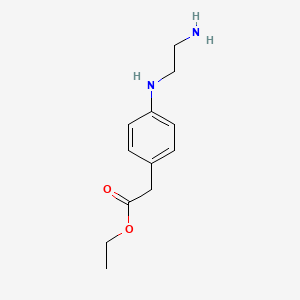

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)
